(3,5-Dibromophenyl)(4-methylpiperidin-1-yl)methanone
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Overview
Description
1-(3,5-Dibromobenzoyl)-4-methylpiperidine is a chemical compound that features a piperidine ring substituted with a 3,5-dibromobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dibromobenzoyl)-4-methylpiperidine typically involves the acylation of 4-methylpiperidine with 3,5-dibromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromobenzoyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3,5-Dibromobenzoyl)-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dibromobenzoyl)-4-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The dibromobenzoyl group can form specific interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dibromobenzoyl)-4-(2-methoxyphenyl)piperazine
- 3,5-Dibromobenzoic acid
- 2-Amino-3,5-dibromobenzaldehyde
Uniqueness
1-(3,5-Dibromobenzoyl)-4-methylpiperidine is unique due to the presence of both a piperidine ring and a dibromobenzoyl group. This combination provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C13H15Br2NO |
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Molecular Weight |
361.07 g/mol |
IUPAC Name |
(3,5-dibromophenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H15Br2NO/c1-9-2-4-16(5-3-9)13(17)10-6-11(14)8-12(15)7-10/h6-9H,2-5H2,1H3 |
InChI Key |
VQHPTMNAPFTMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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